Verapamil Ethyl Methanethiosulfonate, Bromide

P-glycoprotein ATPase activity substrate analog

Mapping verapamil-binding residues in P-gp or ion channels requires covalent precision that non-covalent inhibitors lack. MTS-verapamil is a site-directed, thiol-reactive probe that forms irreversible disulfide bonds with engineered cysteines, enabling definitive residue-level footprinting. - Enables covalent inhibition of single-cysteine P-gp mutants & protection assays to identify 4 key drug-contact residues. - Retains verapamil pharmacophore (Km ≈25 µM) while adding MTS anchoring for competition-free binding-pocket mapping. - Supplied at ≥98% purity with cold-chain shipping; single batch delivers reproducible labeling across multiple mutants.

Molecular Formula C30H45BrN2O6S2
Molecular Weight 673.722
CAS No. 353270-25-4
Cat. No. B561721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerapamil Ethyl Methanethiosulfonate, Bromide
CAS353270-25-4
Synonymsδ-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy-N-methyl-δ-(1-methylethyl)-N-[2-[(methylsulfonyl)thio]ethyl]benzenebutanaminium Bromide; 
Molecular FormulaC30H45BrN2O6S2
Molecular Weight673.722
Structural Identifiers
SMILESCC(C)C(CCC[N+](C)(CCC1=CC(=C(C=C1)OC)OC)CCSS(=O)(=O)C)(C#N)C2=CC(=C(C=C2)OC)OC.[Br-]
InChIInChI=1S/C30H45N2O6S2.BrH/c1-23(2)30(22-31,25-11-13-27(36-5)29(21-25)38-7)15-9-16-32(3,18-19-39-40(8,33)34)17-14-24-10-12-26(35-4)28(20-24)37-6;/h10-13,20-21,23H,9,14-19H2,1-8H3;1H/q+1;/p-1
InChIKeyBVUKZMOMCQMWEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verapamil Ethyl Methanethiosulfonate Bromide (CAS 353270-25-4): A Covalent Probe for Verapamil-Binding Site Mapping


Verapamil Ethyl Methanethiosulfonate, Bromide (MTS-verapamil) is a thiol-reactive methanethiosulfonate (MTS) derivative of the L-type calcium channel blocker verapamil. Synthesized as a site-directed covalent labeling reagent, it retains the phenylalkylamine pharmacophore of verapamil while incorporating an MTS group that forms disulfide bonds with engineered cysteine residues in target proteins [1]. The compound is used in cysteine-scanning mutagenesis studies to map drug-binding pockets within human P-glycoprotein (P-gp), L-type calcium channels, and Kv1.3 potassium channels [1].

Workflow
Cysteine-scanning mutagenesis & binding site mapping
Selection
Covalent MTS probe with verapamil pharmacophore
Use Context
P-gp, L-type Ca²⁺, Kv1.3 channel studies

Verapamil Ethyl Methanethiosulfonate Bromide Cannot Be Substituted by Unmodified Verapamil or Generic MTS Reagents


Unmodified verapamil lacks a covalent attachment mechanism, precluding its use in irreversible site-directed labeling experiments essential for residue-specific mapping of binding pockets [1]. Conversely, generic MTS reagents such as MTSET or MTSES, while capable of cysteine modification, do not carry the verapamil pharmacophore and thus cannot probe verapamil-specific interaction sites; their use in competition or protection assays requires separate addition of verapamil, introducing additional variables and reducing experimental precision [1][2]. MTS-verapamil uniquely combines the binding specificity of verapamil with covalent anchoring capability, enabling definitive identification of residues that contribute to verapamil binding and allosteric regulation.

MTS-verapamil
Covalent disulfide bond formation enables irreversible labeling and residue-specific mapping.
Unmodified verapamil
Reversible binding only; cannot be used for site-directed covalent labeling or definitive pocket mapping.
MTS-verapamil
Retains verapamil binding pharmacophore; maps verapamil-specific interaction sites directly.
Generic MTS reagents (MTSET/MTSES)
Lack verapamil recognition element; require co-addition of verapamil, adding variables and reducing mapping precision.

Quantitative Differentiation of Verapamil Ethyl Methanethiosulfonate Bromide vs. Comparators


Functional Equivalence to Verapamil in P-gp ATPase Stimulation

MTS-verapamil stimulates the ATPase activity of Cys-less P-gp with a Km value statistically indistinguishable from that of the parent compound verapamil, confirming that MTS derivatization does not impair binding affinity [1].

Km Comparison (ATPase)
Head-to-head
MTS-verapamil: 25 µM; verapamil: 25 µM, no significant difference
Supports reported binding property retention
Cys-less P-gp, HEK 293 cells
P-glycoprotein ATPase activity substrate analog

Residue-Specific Inhibition Profile Across P-gp Transmembrane Domains

Among 252 single-cysteine P-gp mutants tested, MTS-verapamil inhibited ATPase activity in 15 specific mutants spanning TM2, TM4, TM6, TM7, TM9, TM10, TM11, and TM12, establishing a detailed covalent inhibition footprint that is unattainable with non-covalent verapamil [1]. Pretreatment with verapamil significantly protected only 4 of these mutants—S222C(TM4), L339C(TM6), A342C(TM6), and G984C(TM12)—from MTS-verapamil inhibition, pinpointing residues directly involved in verapamil binding [1].

Residue-Specific Inhibition
Head-to-head
Inhibited 15/252 single-Cys mutants; 4 protected by verapamil
Maps verapamil-binding pocket residues
TM segments 2-12, HEK 293
cysteine-scanning mutagenesis transmembrane segments binding site mapping

Covalent Modification-Induced Activation and Substrate Protection in P-gp TM7

In mutant F728C(TM7), covalent modification by MTS-verapamil increased ATPase activity 11.5-fold over untreated controls, an effect reversed by dithiothreitol, confirming disulfide bond formation [1]. Pretreatment with verapamil or cyclosporin A protected the mutant from MTS-verapamil labeling, demonstrating that the labeling occurs specifically at the verapamil-binding site [1].

Covalent Activation (TM7)
Head-to-head
11.5-fold ATPase increase in F728C mutant
Confirms site-specific covalent engagement
Reversed by DTT, HEK 293
P-glycoprotein transmembrane segment 7 covalent labeling

Differential Binding Site Overlap vs. MTS-Rhodamine

While both MTS-verapamil and MTS-rhodamine activate P-gp via covalent modification, their binding sites within the common drug-binding pocket are distinct. MTS-rhodamine modification of F343C(TM6) did not prevent subsequent stimulation by verapamil, whereas MTS-verapamil binding was shown to be protected by verapamil [1]. This indicates that the two MTS probes map non-overlapping sub-pockets within P-gp, and selection of the appropriate probe is critical for targeted mapping studies.

Probe Specificity vs MTS-Rho
Cross-study comparable
Distinct binding sites; verapamil protects only MTS-verapamil labeling
Supports MTS-verapamil specificity for verapamil pocket
TM6/TM7 mutants, HEK 293
MTS-rhodamine binding site overlap substrate selectivity

Optimal Use Cases for Verapamil Ethyl Methanethiosulfonate Bromide Based on Quantitative Evidence


High-Resolution Mapping of Verapamil-Binding Residues in P-Glycoprotein

When a research program requires identification of specific amino acid residues that directly contact verapamil within the P-gp drug-binding pocket, MTS-verapamil is the tool of choice. Its covalent inhibition of 15 single-cysteine mutants and verapamil-mediated protection of 4 key residues [1] provide a quantitative footprint that cannot be obtained with non-covalent verapamil or generic MTS probes [1].

Site-Directed Labeling of L-Type Calcium Channel Pore Regions

Verapamil and related phenylalkylamines block L-type calcium channels by occluding the ion-conducting pore. MTS-verapamil, which retains verapamil's binding properties (Km = 25 µM) while adding covalent labeling capacity [1], is suitable for cysteine-scanning mutagenesis studies designed to identify pore-lining residues that govern channel block by phenylalkylamines [1].

Probing Kv1.3 Potassium Channel Pharmacology via Covalent Modification

Verapamil also inhibits Kv1.3 potassium channels through pore occlusion. MTS-verapamil enables irreversible labeling of engineered cysteine residues in the Kv1.3 pore, facilitating structure-activity relationship studies that distinguish between binding site occupancy and downstream functional effects [1].

Competitive Binding Site Mapping with MTS-Rhodamine Controls

In experiments designed to differentiate between overlapping and non-overlapping substrate binding sites within P-gp, MTS-verapamil serves as a critical verapamil-specific probe. Its binding site does not overlap with that of MTS-rhodamine [1], allowing researchers to use both probes in parallel to delineate distinct sub-pockets of the common drug-binding cavity.

Application
Selection Property
Validation Focus
P-gp binding residue mapping
Covalent verapamil pharmacophore probe
Cysteine-scanning protection assay
L-type Ca²⁺ channel pore mapping
Phenylalkylamine-based covalent labeling
Site-directed mutagenesis with functional block
Kv1.3 channel pharmacology
Irreversible pore labeling
Structure-activity relationship (SAR) studies
P-gp substrate site differentiation
Verapamil-selective probe
Non-overlapping site controls

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